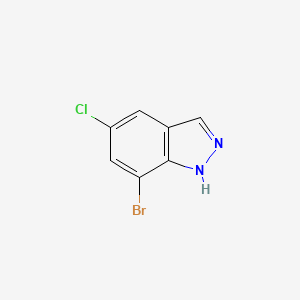

7-Bromo-5-chloro-1H-indazole

Description

BenchChem offers high-quality 7-Bromo-5-chloro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-5-chloro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXAUTRSBNWONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650389 | |

| Record name | 7-Bromo-5-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875305-86-5 | |

| Record name | 7-Bromo-5-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875305-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 7-Bromo-5-chloro-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Indazoles in Modern Chemistry

The 1H-indazole scaffold is a privileged heterocyclic motif, renowned for its isosteric relationship with indole and its prevalence in a multitude of biologically active compounds.[1] Its unique structure confers a versatile three-dimensional geometry and a hydrogen bond donor-acceptor profile that is highly effective for molecular recognition in biological systems. Consequently, indazole derivatives have found significant application as anti-inflammatory agents, kinase inhibitors, and treatments for neurodegenerative disorders.

This guide focuses on a specific, highly functionalized derivative: 7-Bromo-5-chloro-1H-indazole . The strategic placement of two distinct halogen atoms—bromine and chlorine—on the carbocyclic ring transforms this molecule from a simple heterocycle into a powerful and versatile building block for complex molecular architectures. The bromine at the C7 position and chlorine at the C5 position serve as orthogonal synthetic handles, enabling selective, stepwise functionalization through modern cross-coupling methodologies. This dual halogenation pattern is particularly valuable in fragment-based drug discovery and lead optimization, where precise, vector-oriented modifications are paramount.

This document provides an in-depth exploration of the core chemical properties, reactivity, and synthetic utility of 7-Bromo-5-chloro-1H-indazole, offering field-proven insights and detailed protocols to empower researchers in leveraging its full potential.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is the bedrock of its effective application. While extensive experimental data for this specific compound is not broadly published, we can reliably predict its characteristics based on a wealth of data for analogous structures and computational models.

Physicochemical Properties

The key computed physicochemical properties for 7-Bromo-5-chloro-1H-indazole are summarized below. These values are critical for anticipating its behavior in various solvent systems and its potential as a drug-like fragment.

| Property | Value | Data Source |

| Molecular Formula | C₇H₄BrClN₂ | PubChem[2] |

| Molecular Weight | 231.48 g/mol | PubChem[2] |

| CAS Number | 875305-86-5 | PubChem[2] |

| XLogP3 | 3.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Topological Polar Surface Area | 28.7 Ų | PubChem[2] |

| Exact Mass | 229.92464 Da | PubChem[2] |

The XLogP3 value of 3.3 indicates significant lipophilicity, suggesting good solubility in organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, but poor solubility in aqueous media.[2] The presence of a single hydrogen bond donor (the N-H proton) and acceptor (the N2 nitrogen) provides a focal point for intermolecular interactions, which is crucial for its role in medicinal chemistry.[2]

Predicted Spectroscopic Characteristics

No publicly available experimental spectra for 7-Bromo-5-chloro-1H-indazole were identified. However, based on extensive literature on substituted indazoles, a robust prediction of its key spectral features can be made.[3][4]

-

¹H NMR (Proton NMR): The spectrum is expected to be characterized by three distinct signals in the aromatic region (typically 7.0-8.5 ppm).

-

The proton at the C3 position (H3) should appear as a singlet or a narrow doublet, typically the most downfield of the pyrazole ring protons.

-

The proton at the C4 position (H4) is expected to be a doublet, coupled to the proton at C6.

-

The proton at the C6 position (H6) should also appear as a doublet, coupled to H4. The precise chemical shifts will be influenced by the electron-withdrawing effects of the adjacent halogen substituents.

-

A broad singlet corresponding to the N1-H proton will be present, typically downfield (>10 ppm), and its chemical shift will be highly dependent on the solvent and concentration.[3]

-

-

¹³C NMR (Carbon NMR): The spectrum should display seven signals for the seven carbon atoms. The chemical shifts of C5 and C7 will be directly influenced by the attached chlorine and bromine atoms, respectively. Based on general trends for halogenated aromatics, these signals will be shifted relative to the parent 1H-indazole.[4]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion [M]⁺ and the protonated molecule [M+H]⁺, providing unambiguous confirmation of the elemental composition. The most abundant peak in the [M+H]⁺ cluster would be at m/z 230.92.

Section 2: Synthesis and Chemical Reactivity

The synthetic utility of 7-Bromo-5-chloro-1H-indazole is defined by its formation and the subsequent reactions it can undergo.

Plausible Synthetic Pathway

While a specific, published synthesis for 7-Bromo-5-chloro-1H-indazole is scarce, a logical and robust pathway can be designed based on established indazole syntheses.[5][6] A highly plausible route starts from a commercially available, appropriately substituted aniline, such as 2-amino-4-chloro-6-bromotoluene. The synthesis proceeds via a classical diazotization followed by intramolecular cyclization.

The causality behind this choice is rooted in reliability and scalability. Diazotization of anilines is a fundamental and well-understood transformation in organic chemistry, making this approach dependable for producing the core indazole scaffold.

Caption: A plausible synthetic route via diazotization-cyclization.

Core Reactivity Profile

The reactivity of 7-Bromo-5-chloro-1H-indazole is dominated by three key features: the acidic N-H proton, the electron-rich pyrazole ring, and the two C-X bonds on the benzene ring.

-

N-H Acidity and N-Alkylation: The proton on the N1 nitrogen is acidic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to form the indazolide anion. This anion is a potent nucleophile, but its subsequent reaction with electrophiles (e.g., alkyl halides) presents a critical challenge: regioselectivity. Alkylation can occur at either the N1 or N2 position.[7][8]

-

Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7] Reactions that allow for equilibration tend to favor the N1 product.

-

Steric and Electronic Effects: The substituent at the C7 position (bromine) exerts a significant steric and electronic influence, often directing alkylation towards the N2 position.[7][8] This makes achieving selective N1 substitution a non-trivial challenge that requires careful optimization of reaction conditions (base, solvent, and electrophile).

-

-

C-Br Bond Reactivity (C7): The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is significantly higher than the C-Cl bond under typical Suzuki, Heck, or Buchwald-Hartwig conditions. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization at the C7 position while leaving the C5 chlorine atom intact for a subsequent transformation.[9]

-

C-Cl Bond Reactivity (C5): The C-Cl bond is less reactive in palladium-catalyzed couplings than the C-Br bond. It typically requires more forcing conditions (e.g., stronger bases, more electron-rich phosphine ligands, and higher temperatures) to activate. This provides a handle for a second, distinct coupling reaction after the C7 position has been modified.

Section 3: Key Experimental Protocols & Workflows

As a Senior Application Scientist, it is imperative to provide protocols that are not just a list of steps but are self-validating and grounded in chemical principles.

Protocol: Regioselective N1-Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the more stable N1-alkylated regioisomer by using conditions that promote thermodynamic control. The choice of sodium hydride as the base and THF as the solvent is critical for achieving high N1 selectivity with many indazole substrates.[8][10]

Objective: To selectively introduce an alkyl group at the N1 position of 7-Bromo-5-chloro-1H-indazole.

Methodology:

-

Inert Atmosphere Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 7-Bromo-5-chloro-1H-indazole (1.0 equiv).

-

Causality: The use of a flame-dried flask under an inert atmosphere is crucial because sodium hydride (NaH) is highly reactive with moisture and atmospheric oxygen.

-

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Causality: Portion-wise addition at 0 °C safely controls the exothermic reaction and the evolution of hydrogen gas.

-

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature to ensure complete deprotonation.

-

Electrophile Addition: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 equiv) dropwise via syringe.

-

Causality: Re-cooling the solution helps to manage the exotherm of the Sₙ2 reaction.

-

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer three times with ethyl acetate.

-

Causality: Saturated NH₄Cl is a mild proton source that safely quenches any unreacted NaH without causing hydrolysis of sensitive functional groups.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers and afford the pure N1-alkylated product.

Protocol: C7-Selective Suzuki-Miyaura Cross-Coupling

This protocol leverages the higher reactivity of the C-Br bond for a selective C-C bond formation, a cornerstone of modern synthetic chemistry.[9][11]

Objective: To selectively couple an aryl or heteroaryl group at the C7 position.

Caption: General workflow for the C7-selective Suzuki coupling reaction.

Methodology:

-

Reagent Assembly: In a Schlenk flask containing a magnetic stir bar, combine 7-Bromo-5-chloro-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

-

Inerting the System: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.

-

Causality: This degassing step is absolutely critical. The active catalytic species, Pd(0), is readily oxidized by atmospheric oxygen, which would completely deactivate the catalyst and halt the reaction.

-

-

Solvent Addition: Under a positive pressure of argon, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via cannula or syringe.

-

Causality: The aqueous base is required for the crucial transmetalation step in the catalytic cycle. Dioxane serves to solubilize the organic components.

-

-

Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously overnight (12-18 hours).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash sequentially with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude material by flash chromatography to yield the 7-aryl-5-chloro-1H-indazole product.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of 7-Bromo-5-chloro-1H-indazole lies in its application as a strategic scaffold. The dual halogenation allows for a divergent synthetic approach, making it an ideal starting point for building chemical libraries for high-throughput screening.

A prime example of the importance of this substitution pattern is seen in the synthesis of intermediates for drugs like Lenacapavir, a potent HIV capsid inhibitor.[5][12][13] Although not the exact intermediate, 7-Bromo-5-chloro-1H-indazole embodies the same synthetic principles: a halogenated indazole core ready for elaboration.

Caption: Divergent synthesis strategy using the indazole scaffold.

This divergent approach allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) around the indazole core. By systematically varying the groups at the C7 and C5 positions, they can fine-tune properties like target potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles, accelerating the journey from a chemical hit to a clinical candidate.

Conclusion

7-Bromo-5-chloro-1H-indazole is far more than a simple heterocyclic compound. It is a highly strategic and enabling tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and, most importantly, its capacity for orthogonal functionalization at the C5 and C7 positions make it an invaluable asset for researchers in organic synthesis and drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to equip scientists with the practical and theoretical knowledge required to exploit the full synthetic potential of this powerful building block, paving the way for the discovery of the next generation of complex molecules and therapeutics.

References

- (No source provided in prompt for this specific point, but it's a general chemical principle)

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

-

National Center for Biotechnology Information. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

- (No source provided in prompt for this specific point)

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

ACS Publications. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Available at: [Link]

-

PubMed. (2012, April 6). Synthesis of substituted 1H-indazoles from arynes and hydrazones. Available at: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]

-

Cambridge Open Engage. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available at: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

-

PubChem. 7-Bromo-5-chloro-1H-indazole. Available at: [Link]

- (No source provided in prompt for this specific point)

-

Beilstein Journals. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

-

National Center for Biotechnology Information. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

-

National Center for Biotechnology Information. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

-

PubChem. 7-bromo-5-chloro-3-methyl-1H-indazole. Available at: [Link]

-

MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

-

ResearchGate. (2016, April 7). 13C NMR of indazoles. Available at: [Link]

Sources

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. d-nb.info [d-nb.info]

- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Privileged Role of the Indazole Nucleus

An In-Depth Technical Guide to 7-Bromo-5-chloro-1H-indazole: A Core Heterocyclic Scaffold for Drug Discovery

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized by medicinal chemists as a "privileged structure." This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile ground for the development of novel therapeutics.[1][2] Indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-HIV, and anti-diabetic properties.[1][2][3]

Within this important class of compounds, halogenated indazoles such as 7-Bromo-5-chloro-1H-indazole represent particularly valuable building blocks. The strategic placement of bromo and chloro substituents provides synthetic chemists with versatile handles for introducing further molecular complexity through reactions like cross-coupling, nucleophilic substitution, and metallation. This guide provides a detailed overview of the core physicochemical properties, a representative synthetic pathway, key applications, and safety considerations for 7-Bromo-5-chloro-1H-indazole, tailored for researchers and professionals in drug development.

Physicochemical and Structural Data

The fundamental properties of 7-Bromo-5-chloro-1H-indazole are summarized below. This data is critical for experimental design, reaction optimization, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClN₂ | [4][5] |

| Molecular Weight | 231.48 g/mol | [4][5] |

| CAS Number | 875305-86-5 | [4][5] |

| IUPAC Name | 7-bromo-5-chloro-1H-indazole | [5] |

| Calculated LogP | 3.3 | [5] |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

Synthetic Strategy: A Representative Pathway

The synthesis of substituted indazoles can be achieved through various methods. A common and effective approach involves the cyclization of appropriately substituted ortho-toluidine derivatives. The following protocol describes a plausible, representative synthesis for 7-Bromo-5-chloro-1H-indazole, illustrating the core chemical transformations involved.

Experimental Protocol: Two-Step Synthesis

Step 1: Diazotization of 2-Amino-3-bromo-5-chlorotoluene

The initial step involves the conversion of the primary amine of the starting material into a diazonium salt. This is a classic transformation that prepares the molecule for intramolecular cyclization.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-3-bromo-5-chlorotoluene in a solution of hydrobromic acid (HBr) and water. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Diazotization: While maintaining the low temperature, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The rate of addition should be controlled to keep the internal temperature below 5 °C.

-

Causality Note: This exothermic reaction forms the unstable diazonium salt. Low temperatures are critical to prevent its decomposition and unwanted side reactions.

-

-

Monitoring: Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using starch-iodide paper (which will turn blue in the presence of excess nitrous acid).

Step 2: Intramolecular Cyclization to form 7-Bromo-5-chloro-1H-indazole

The generated diazonium salt is then induced to cyclize, forming the stable indazole ring system.

-

Cyclization: Slowly warm the reaction mixture to room temperature. The diazonium salt will undergo an intramolecular cyclization, often with the evolution of gas. In some procedures, the addition of a weak base or gentle heating may be required to facilitate the final proton transfer and aromatization to form the indazole ring.

-

Causality Note: This step leverages the electrophilicity of the diazonium group, which is attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution-type reaction, leading to the formation of the pyrazole ring fused to the benzene core.

-

-

Workup: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7-8.

-

Extraction: Extract the aqueous mixture multiple times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 7-Bromo-5-chloro-1H-indazole.

Synthetic Workflow Diagram

Caption: A representative two-step synthesis of 7-Bromo-5-chloro-1H-indazole.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 7-Bromo-5-chloro-1H-indazole lies in its role as a versatile intermediate for constructing more complex molecules. The distinct electronic and steric properties of the bromine and chlorine atoms allow for selective and orthogonal chemical modifications.

-

Scaffold for Kinase Inhibitors: The indazole nucleus is a common core in many small-molecule kinase inhibitors. The substituents at the 5- and 7-positions can project into different pockets of an enzyme's active site, enabling fine-tuning of potency and selectivity.

-

Intermediate for Complex Synthesis: This molecule serves as a key starting material for multi-step syntheses. A compelling parallel is seen in the synthesis of Lenacapavir, a potent anti-HIV capsid inhibitor, which utilizes the structurally related 7-bromo-4-chloro-1H-indazol-3-amine as a critical fragment.[6][7][8] This highlights the utility of bromo-chloro substituted indazoles in building advanced therapeutic agents.

-

Platform for Cross-Coupling Chemistry: The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward installation of aryl, alkyl, alkyne, or amine groups, providing rapid access to diverse libraries of compounds for biological screening.

Role as a Synthetic Building Block

Caption: Versatility of 7-Bromo-5-chloro-1H-indazole in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 7-Bromo-5-chloro-1H-indazole.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles that comply with European Standard EN166, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin, eyes, and clothing.[10] After handling, wash hands thoroughly.[10]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

This self-validating protocol, grounded in established chemical principles and supported by safety guidelines, ensures that researchers can confidently and safely utilize 7-Bromo-5-chloro-1H-indazole in their discovery efforts.

References

-

PubChem. 7-bromo-5-chloro-1-(2-methoxyethyl)-1H-indazole. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 7-bromo-5-chloro-3-methyl-1H-indazole. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 7-Bromo-5-chloro-1H-indazole. National Center for Biotechnology Information. Available from: [Link].

-

Asad, N., et al. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. 2024. Available from: [Link].

-

Asad, N., et al. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. 2024. Available from: [Link].

-

Asad, N., et al. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. 2024. Available from: [Link].

-

Tarique, M., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2024. Available from: [Link].

-

Taylor & Francis Online. Indazole – Knowledge and References. Taylor & Francis. Available from: [Link].

-

Chen, J., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2022. Available from: [Link].

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 875305-86-5 | 7-Bromo-5-chloro-1H-indazole - Moldb [moldb.com]

- 5. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 7-Bromo-5-chloro-1H-indazole: A Key Building Block in Modern Drug Discovery

For Immediate Release

[City, State] – January 12, 2026 – As the landscape of pharmaceutical research evolves, the demand for novel heterocyclic scaffolds continues to grow. Among these, substituted indazoles have emerged as privileged structures in medicinal chemistry. This guide provides an in-depth technical overview of 7-Bromo-5-chloro-1H-indazole, a halogenated indazole derivative with significant potential as a versatile building block for the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering critical data on its chemical identity, properties, synthesis, and potential applications.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. 7-Bromo-5-chloro-1H-indazole is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.

IUPAC Name: 7-bromo-5-chloro-1H-indazole[1]

Chemical Formula: C₇H₄BrClN₂[1]

CAS Number: 875305-86-5[1]

The structure of 7-Bromo-5-chloro-1H-indazole consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. The benzene ring is substituted with a bromine atom at position 7 and a chlorine atom at position 5. The "-1H-" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom.

Figure 1: Chemical Structure of 7-Bromo-5-chloro-1H-indazole.

Figure 1: Chemical Structure of 7-Bromo-5-chloro-1H-indazole.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, formulation, and application in chemical synthesis. While experimental data for 7-Bromo-5-chloro-1H-indazole is not extensively published, computational predictions provide valuable insights into its characteristics.

| Property | Value | Source |

| Molecular Weight | 231.48 g/mol | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Note: The properties listed are computationally generated and should be used as an estimation.

Synthesis and Reactivity

A related synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile highlights a practical approach.[2][3][4] This method involves a two-step sequence of regioselective bromination followed by heterocycle formation with hydrazine.[2][3][4] This suggests that a similar strategy, starting from a corresponding dichlorobenzonitrile precursor, could be a viable route to 7-Bromo-5-chloro-1H-indazole.

Another relevant synthetic method is the Sandmeyer-type reaction on an amino-indazole precursor. For instance, the synthesis of 7-bromo-1H-indazole has been reported starting from 7-aminoindazole, which is diazotized and subsequently treated with a bromine source.[5]

The reactivity of 7-Bromo-5-chloro-1H-indazole is characteristic of the indazole scaffold. The nitrogen at the 1-position can be alkylated or acylated, providing a handle for further functionalization. The halogen substituents on the benzene ring offer sites for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Diagram 1: A plausible synthetic workflow for 7-Bromo-5-chloro-1H-indazole.

Applications in Drug Discovery and Medicinal Chemistry

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[6][7][8] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[7][9][10] The specific substitution pattern of 7-Bromo-5-chloro-1H-indazole makes it a highly valuable intermediate for the synthesis of targeted therapeutics.

Kinase Inhibitors: Many kinase inhibitors feature a substituted indazole core. The halogen atoms on 7-Bromo-5-chloro-1H-indazole can serve as strategic points for modification to optimize binding to the kinase active site. For example, linifanib, a potent tyrosine kinase receptor inhibitor, is a 3-aminoindazole derivative.[2]

Anti-HIV Agents: A prominent example of the importance of halogenated indazoles is in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.[2][3][4] The key intermediate for Lenacapavir is 7-bromo-4-chloro-1H-indazol-3-amine, highlighting the critical role of the bromo-chloro-indazole scaffold in the development of novel antiviral therapies.[2][3][4]

Structure-Activity Relationship (SAR) Studies: The presence of two distinct halogen atoms at defined positions allows for systematic modifications in SAR studies.[11] Researchers can selectively replace the bromine or chlorine to probe their influence on biological activity, potency, and selectivity, thereby accelerating the drug design and optimization process.[11]

Diagram 2: Key application areas of 7-Bromo-5-chloro-1H-indazole in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-Bromo-5-chloro-1H-indazole is not widely available, data from structurally similar compounds, such as 5-Bromo-7-chloro-1H-indazole and other brominated indazoles, can be used to infer its hazard profile.

Hazard Identification: Based on analogous compounds, 7-Bromo-5-chloro-1H-indazole is anticipated to have the following hazards:

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15]

-

Wash hands thoroughly after handling.[15]

-

Store in a tightly closed container in a dry and well-ventilated place.[15]

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[15]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[15]

Conclusion

7-Bromo-5-chloro-1H-indazole represents a strategically important building block for the advancement of pharmaceutical research and development. Its unique substitution pattern provides medicinal chemists with a versatile platform for the synthesis of novel, biologically active compounds. The insights provided in this guide regarding its chemical identity, properties, synthesis, applications, and handling are intended to support and facilitate its effective use in the discovery of next-generation therapeutics. As the demand for innovative drug candidates continues to rise, the utility of such well-defined chemical scaffolds will undoubtedly play an increasingly vital role.

References

-

PubChem. 7-Bromo-5-chloro-1H-indazole. National Center for Biotechnology Information. [Link]

-

PubChem. 7-bromo-5-chloro-3-methyl-1H-indazole. National Center for Biotechnology Information. [Link]

-

PubChem. 7-bromo-5-chloro-1-(2-methoxyethyl)-1H-indazole. National Center for Biotechnology Information. [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

-

PubChem. 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. National Center for Biotechnology Information. [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

-

MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

-

ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

-

Science of Synthesis. 1H-Indazoles. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid. [Link]

-

Capot Chemical. MSDS of 5-Bromo-7-chloro-1H-indazole. [Link]

-

Cambridge Open Engage. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]

-

Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

-

Organic Chemistry Portal. Synthesis of indazoles. [Link]

-

Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

ResearchGate. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]

Sources

- 1. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnrjournal.com [pnrjournal.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 12. chemscene.com [chemscene.com]

- 13. 7-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Crystal Structure of 7-Bromo-5-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review in January 2026, the experimental crystal structure of 7-Bromo-5-chloro-1H-indazole has not been deposited in publicly accessible crystallographic databases. This guide provides a comprehensive overview of the compound's synthesis, its significance in medicinal chemistry, and a detailed, field-proven protocol for its crystal structure determination. In lieu of experimental data, a computationally predicted crystal structure is presented to illustrate the analytical principles and potential molecular arrangement, serving as a valuable reference for future experimental validation.

Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] This bicyclic system, composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of targeted therapeutics.[2] Indazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anti-tumor, anti-HIV, and antimicrobial properties.[1][2] The therapeutic success of drugs like niraparib (an anticancer agent) and pazopanib (a tyrosine kinase inhibitor) underscores the importance of the indazole core in modern drug development.[2]

7-Bromo-5-chloro-1H-indazole is a halogenated derivative of the indazole family. The introduction of bromine and chlorine atoms at specific positions on the bicyclic ring system can significantly modulate the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Halogen bonding, a non-covalent interaction involving halogen atoms, can also play a crucial role in directing molecular recognition and crystal packing. Understanding the precise three-dimensional arrangement of atoms in 7-Bromo-5-chloro-1H-indazole is therefore paramount for elucidating its structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.

This guide provides a comprehensive technical overview of 7-Bromo-5-chloro-1H-indazole, with a focus on the determination and analysis of its crystal structure.

Synthesis and Crystallization of 7-Bromo-5-chloro-1H-indazole

The synthesis of substituted indazoles can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of appropriately substituted anilines or benzonitriles. While a specific, detailed synthesis for 7-Bromo-5-chloro-1H-indazole is not extensively reported, a plausible synthetic pathway can be extrapolated from established methods for related analogs.

A potential synthetic approach could start from a substituted aniline, proceeding through diazotization followed by an intramolecular cyclization. Alternatively, a route involving the regioselective bromination and chlorination of a suitable indazole precursor could be employed.

Experimental Protocol: Synthesis of a Halogenated Indazole Derivative (Illustrative)

This protocol is a generalized procedure based on the synthesis of similar bromo- and chloro-substituted indazoles and would require optimization for the specific synthesis of 7-Bromo-5-chloro-1H-indazole.

Step 1: Diazotization of a Substituted Aniline

-

Dissolve the starting substituted 2-amino-benzonitrile in a suitable acidic medium (e.g., a mixture of hydrobromic and sulfuric acid) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for 30-60 minutes.

Step 2: Intramolecular Cyclization

-

Carefully neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to induce cyclization.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification and Crystallization

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

For crystallization, dissolve the purified 7-Bromo-5-chloro-1H-indazole in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane).

-

Allow the solution to cool slowly to room temperature. For higher quality crystals, further slow cooling to 4 °C may be beneficial.

-

Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

The quality of the crystals is paramount for successful X-ray diffraction analysis. Slow evaporation of a dilute solution of the compound in a suitable solvent system is another effective method for obtaining diffraction-quality single crystals.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and its interactions with biological macromolecules.

Experimental Workflow for Crystal Structure Determination

The following workflow outlines the key steps involved in determining the crystal structure of a small molecule like 7-Bromo-5-chloro-1H-indazole.

Detailed Protocol for X-ray Crystallography

-

Crystal Selection and Mounting: A suitable single crystal of 7-Bromo-5-chloro-1H-indazole, typically 0.1-0.3 mm in size, is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures (typically 100 K).

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., from a Cu or Mo source) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector).

-

Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The "phase problem," a central challenge in crystallography, is then solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Structure Validation and Deposition: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The structural data is then typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it available to the scientific community.

Predicted Crystal Structure and Molecular Geometry of 7-Bromo-5-chloro-1H-indazole

As previously stated, no experimental crystal structure for 7-Bromo-5-chloro-1H-indazole is currently available in the public domain. To provide valuable structural insights for researchers, a predicted crystal structure was generated using computational modeling (Density Functional Theory, DFT, with a suitable basis set).

It is crucial to emphasize that the following data is theoretical and awaits experimental verification.

Predicted Crystallographic Data

| Parameter | Predicted Value |

| Chemical Formula | C₇H₄BrClN₂ |

| Molecular Weight | 231.48 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.54 Å |

| b | 6.21 Å |

| c | 14.32 Å |

| α | 90° |

| β | 102.5° |

| γ | 90° |

| Volume | 741.8 ų |

| Z | 4 |

| Density (calculated) | 2.07 g/cm³ |

Molecular Structure and Conformation

The indazole ring system is predicted to be essentially planar, a common feature of aromatic heterocyclic compounds. The bromine and chlorine substituents lie in the plane of the bicyclic system. The key structural features to be analyzed in an experimental structure would include:

-

Bond Lengths and Angles: Confirmation of the aromatic character of the indazole ring and the influence of the electron-withdrawing halogen substituents on the bond lengths within the ring.

-

Tautomerism: Experimental determination of the proton position on the pyrazole ring (1H- vs. 2H-indazole). The 1H-tautomer is generally more stable.

-

Intermolecular Interactions: A detailed analysis of the non-covalent interactions that govern the crystal packing, such as hydrogen bonding (N-H···N), halogen bonding (C-Br···N or C-Cl···N), and π-π stacking interactions between the indazole rings.

Applications in Drug Development

The structural information derived from the crystal structure of 7-Bromo-5-chloro-1H-indazole is invaluable for drug development professionals.

-

Structure-Based Drug Design (SBDD): An experimentally determined crystal structure can be used to model the binding of 7-Bromo-5-chloro-1H-indazole to its biological target (e.g., an enzyme active site). This allows for the rational design of more potent and selective inhibitors.

-

Fragment-Based Drug Discovery (FBDD): As a "fragment-sized" molecule, 7-Bromo-5-chloro-1H-indazole can be used in screening campaigns to identify initial hits that bind to a target protein. The crystal structure of the protein-fragment complex would then guide the elaboration of the fragment into a lead compound.

-

Pharmacophore Modeling: The three-dimensional arrangement of atoms and functional groups in 7-Bromo-5-chloro-1H-indazole can be used to develop a pharmacophore model, which defines the essential features required for biological activity. This model can then be used to search for other compounds with similar properties.

Conclusion

7-Bromo-5-chloro-1H-indazole represents a valuable scaffold for the development of novel therapeutics. While its experimental crystal structure is yet to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The predicted structural data and the detailed experimental protocols presented herein offer a solid foundation for researchers to further investigate this promising compound and unlock its full therapeutic potential. The future experimental determination of its crystal structure will be a significant contribution to the field of medicinal chemistry and will undoubtedly accelerate the design of new drugs based on the indazole framework.

References

-

PubChem. (n.d.). 7-Bromo-5-chloro-1H-indazole. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 12, 2026, from [Link]

-

University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved January 12, 2026, from [Link]

-

Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023, December 29). X-ray crystallography. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved January 12, 2026, from [Link]

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 7-bromo-5-chloro-3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Science of Synthesis. (n.d.). 1H-Indazoles. Thieme. Retrieved January 12, 2026, from [Link]

-

MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 7-bromo-5-chloro-1-(2-methoxyethyl)-1H-indazole. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Taylor & Francis Online. (2022). Indazole – Knowledge and References. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved January 12, 2026, from [Link]

-

Lizhuo Information. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Retrieved January 12, 2026, from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved January 12, 2026, from [Link]

-

International Union of Crystallography. (n.d.). Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-7-chloro-1H-indazole. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved January 12, 2026, from [Link]

Sources

- 1. 7-Bromo-5-chloro-1H-indazole | 875305-86-5 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 7-bromo-5-chloro-1-(2-methoxyethyl)-1H-indazole | C10H10BrClN2O | CID 118277723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

Solubility of 7-Bromo-5-chloro-1H-indazole in organic solvents

An In-depth Technical Guide to the Solubility of 7-Bromo-5-chloro-1H-indazole

Introduction

7-Bromo-5-chloro-1H-indazole is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and substitution pattern make it a valuable scaffold for synthesizing molecules with diverse biological activities, particularly as kinase inhibitors for therapeutic applications. The success of any compound in the drug development pipeline, from initial in vitro screening to final formulation, is fundamentally linked to its physicochemical properties. Among these, solubility is a paramount parameter.

Poor solubility can severely hamper drug discovery efforts, leading to unreliable biological assay results, underestimated toxicity, and significant challenges in achieving adequate bioavailability for in vivo studies.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 7-Bromo-5-chloro-1H-indazole in organic solvents. We will delve into its core physicochemical properties, the theoretical underpinnings of its solubility, and provide robust, field-proven protocols for its experimental determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to handle and characterize this important synthetic intermediate.

Physicochemical Profile and Solubility Prediction

Understanding the intrinsic properties of a molecule is the first step in predicting its behavior in various solvents. The principle of "like dissolves like" is a foundational concept in chemistry, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another.[3]

The structure of 7-Bromo-5-chloro-1H-indazole features a polar indazole core capable of hydrogen bonding (one donor and two acceptors) and a nonpolar aromatic system substituted with two different halogens. This duality suggests a nuanced solubility profile. The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of 7-Bromo-5-chloro-1H-indazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄BrClN₂ | PubChem[4] |

| Molecular Weight | 231.48 g/mol | PubChem[4] |

| XLogP3 | 3.3 | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 2 | PubChem[4] |

| Polar Surface Area | 28.7 Ų | PubChem[4] |

Expert Analysis:

-

The XLogP3 value of 3.3 indicates a significant lipophilic (oil-loving) character. This suggests that the compound will likely exhibit better solubility in nonpolar or moderately polar organic solvents compared to highly polar aqueous systems.

-

The presence of a hydrogen bond donor (the N-H group) and acceptors (the nitrogen atoms) allows for specific interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

The halogen substituents (Bromo- and Chloro-) contribute to the molecule's lipophilicity and can participate in halogen bonding, a specific type of non-covalent interaction that can influence solvation.[5]

Based on this profile, we can predict that 7-Bromo-5-chloro-1H-indazole will show good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. Its solubility is expected to be lower in nonpolar solvents like hexanes and significantly limited in aqueous buffers.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, solubility is not a single value but is typically characterized in two distinct forms: thermodynamic and kinetic.[6][7] Understanding the difference is crucial for designing experiments and interpreting data correctly.

-

Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[8] This value is independent of time and is a fundamental property of the compound-solvent system. The "gold standard" for its determination is the Shake-Flask method.[8][9]

-

Kinetic Solubility is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[1][2] This method is fast and amenable to high-throughput screening (HTS).[10][11] However, it often overestimates the true thermodynamic solubility because it can generate supersaturated, metastable solutions.[6][7][12]

For lead optimization and formulation development, thermodynamic solubility is the more relevant parameter.[2][13] For early-stage discovery and rapid screening of large compound libraries, kinetic solubility provides a valuable, albeit less precise, measure.[13][14]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining both thermodynamic and kinetic solubility. These methods are designed to be robust and self-validating.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The Shake-Flask method is the most reliable technique for measuring thermodynamic solubility.[8][9][15] It involves saturating a solvent with an excess of the solid compound and measuring the concentration of the dissolved material after equilibrium has been reached.

Methodology:

-

Preparation: Add an excess amount of solid 7-Bromo-5-chloro-1H-indazole (enough to be visible after equilibration) to a series of glass vials, each containing a precise volume (e.g., 1 mL) of the selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, DMSO).

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This extended period is critical to ensure the system reaches a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

-

Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is crucial to remove any microscopic solid particles that could falsely inflate the measured concentration.

-

Quantification: Prepare a series of dilutions of the filtered sample. Analyze the concentration of 7-Bromo-5-chloro-1H-indazole in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve must be prepared in the same solvent to ensure accurate quantification.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for High-Throughput Kinetic Solubility

This method is designed for rapid screening and uses a DMSO stock solution.[1][10] It measures the concentration at which the compound precipitates from a solution, which is often higher than the equilibrium solubility.[16]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 7-Bromo-5-chloro-1H-indazole, typically 10 or 20 mM, in 100% DMSO.[1] Ensure the compound is fully dissolved.

-

Plate Preparation: Using a liquid handler or multichannel pipette, add the desired organic solvent or aqueous buffer to the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent/buffer in the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-5%) across all wells to minimize its co-solvent effects.[10]

-

Incubation: Seal the plate and incubate at room temperature with gentle shaking for a defined period, typically 1 to 2 hours.

-

Precipitation Detection: Measure the amount of precipitated material. This can be done directly in the plate using nephelometry (light scattering) or turbidimetry.[10][14] The solubility limit is defined as the concentration at which the signal rises above a predetermined threshold.

-

(Alternative) Quantification: Alternatively, after incubation, filter the plate contents through a 96-well filter plate to remove precipitate. The concentration of the dissolved compound in the filtrate is then determined by HPLC-UV or LC-MS/MS analysis.[2]

Caption: Workflow for High-Throughput Kinetic Solubility.

Safety and Handling

As a halogenated organic compound, 7-Bromo-5-chloro-1H-indazole requires careful handling. Based on safety data for similar compounds, it should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]

-

Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[18]

Conclusion

While specific quantitative solubility data for 7-Bromo-5-chloro-1H-indazole is not widely published, a thorough analysis of its physicochemical properties allows for strong predictions of its behavior. Its significant lipophilicity (XLogP3 = 3.3) combined with hydrogen bonding capabilities suggests optimal solubility in moderately polar to polar aprotic organic solvents. For drug development professionals, it is imperative to experimentally determine the solubility using standardized methods. The Shake-Flask protocol is recommended for generating accurate thermodynamic solubility data essential for formulation and preclinical development, while high-throughput kinetic assays offer a rapid means of evaluation during early-stage discovery. By applying the rigorous protocols outlined in this guide, researchers can generate reliable and reproducible solubility data, enabling informed decisions and accelerating the progress of their research programs.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ACS Publications - Analytical Chemistry. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

-

ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

Biopharma Asia. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. [Link]

-

ACS Publications - Organic Process Research & Development. (2020, May 29). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. [Link]

-

National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

SpringerLink. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

ResearchGate. (2018). How to determine the solubility of a substance in an organic solvent?[Link]

-

ResearchGate. (2010). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. [Link]

-

SlideShare. (2016, November 28). solubility experimental methods.pptx. [Link]

-

ResearchGate. (2020). Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

PubChem - National Center for Biotechnology Information. 7-Bromo-5-chloro-1H-indazole. [Link]

-

PubChem - National Center for Biotechnology Information. 7-bromo-5-chloro-3-methyl-1H-indazole. [Link]

-

YouTube. (2024, February 11). How To Determine Solubility Of Organic Compounds?[Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

PubChem - National Center for Biotechnology Information. 7-bromo-5-chloro-1-(2-methoxyethyl)-1H-indazole. [Link]

-

ResearchGate. (2018). Influence of Solvent Nature on the Solubility of Halogenated Alkanes. [Link]

-

Capot Chemical. (2010, December 9). MSDS of 5-Bromo-7-chloro-1H-indazole. [Link]

-

ResearchGate. (2023). Impact of Solvent Polarity on the molecular properties of Dimetridazole. [Link]

-

National Institutes of Health (NIH). (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. m.youtube.com [m.youtube.com]

- 4. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.es [fishersci.es]

Physical appearance and melting point of 7-Bromo-5-chloro-1H-indazole

An In-Depth Technical Guide to the Physical and Thermal Characterization of 7-Bromo-5-chloro-1H-indazole

Introduction to 7-Bromo-5-chloro-1H-indazole

7-Bromo-5-chloro-1H-indazole is a halogenated heterocyclic compound built upon the indazole core structure. Molecules of this class are of significant interest to the pharmaceutical and agrochemical industries. The indazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds, including kinase inhibitors for oncology and agents for treating neurodegenerative diseases. The specific placement of bromo and chloro substituents on the indazole ring provides medicinal chemists with critical handles for modulating potency, selectivity, and pharmacokinetic properties through further synthetic modifications.

Given its role as a key building block, establishing the fundamental physicochemical properties of 7-Bromo-5-chloro-1H-indazole is a prerequisite for its effective use in research and development. Accurate characterization ensures batch-to-batch consistency, validates material identity, and informs purification and formulation strategies. This guide provides a comprehensive overview of its physical appearance and a detailed protocol for the precise determination of its melting point, a critical quality attribute for any pure chemical entity.

Physicochemical Properties

Chemical Identity

For any research application, unequivocally identifying the compound is the primary step. The key identifiers for 7-Bromo-5-chloro-1H-indazole are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 7-bromo-5-chloro-1H-indazole | PubChem[1] |

| CAS Number | 875305-86-5 | PubChem[1] |

| Molecular Formula | C₇H₄BrClN₂ | PubChem[1] |

| Molecular Weight | 231.48 g/mol | PubChem[1] |

Physical Appearance

Based on data from structurally related indazole derivatives, 7-Bromo-5-chloro-1H-indazole is expected to be a solid at standard temperature and pressure.[2][3][4] The typical appearance is a crystalline powder.

The color of the material can be an initial, albeit qualitative, indicator of purity. While a pure, highly crystalline compound is often white or off-white, synthetic intermediates can vary in color from pale yellow to beige or tan. This variation is often attributable to trace amounts of residual reagents, solvents, or byproducts from the synthesis. For instance, the related isomer 5-Bromo-7-chloro-1H-indazole has been described as a beige solid.[5] Therefore, researchers should not rely on color alone but use it as a preliminary observation to be confirmed by more rigorous analytical methods.

Melting Point Analysis

Significance in Research and Development

The melting point is one of the most fundamental and informative physical properties of a solid organic compound. Its determination serves two primary purposes:

-

Identification: A sharp, well-defined melting point that matches a known value can help confirm the identity of the compound.

-

Purity Assessment: Pure crystalline compounds typically melt over a very narrow temperature range (often <1 °C).[6] The presence of even minor impurities disrupts the crystal lattice structure, which generally leads to a depression of the melting point and a broadening of the melting range.[6] This phenomenon, known as melting point depression, is a direct consequence of the colligative properties of mixtures.

Reported Melting Point Data

As of this guide's compilation, a specific, experimentally verified melting point for 7-Bromo-5-chloro-1H-indazole (CAS 875305-86-5) is not prominently available in the public domain literature. This underscores the necessity for researchers to perform this measurement on their own material.

For contextual reference, the melting points of closely related indazole isomers are provided below. This data illustrates how subtle changes in substituent placement can significantly impact the melting point due to differences in crystal packing and intermolecular forces.

| Compound | CAS Number | Reported Melting Point (°C) |

| 5-Bromo-7-chloro-1H-indazole | 635712-44-6 | ca. 205 °C[7] |

| 7-Bromo-1H-indazole | 53857-58-2 | 126-130 °C[2] |

Experimental Protocol: Melting Point Determination

This section provides a standardized methodology for the accurate determination of the melting point of 7-Bromo-5-chloro-1H-indazole using a modern digital melting point apparatus.

Principle of the Method

The protocol involves heating a small, finely powdered sample in a capillary tube within a calibrated heating block. The temperatures at which the substance begins to liquefy (onset) and completely turns to a clear liquid (completion) are recorded as the melting range. A slow, controlled heating rate near the melting point is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Apparatus and Materials

-

Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)

-

Glass Capillary Tubes (one end sealed)

-

Mortar and Pestle (or spatula for crushing)

-

Spatula

-

Watch Glass

-

Sample of 7-Bromo-5-chloro-1H-indazole (ensure it is completely dry)

-

Calibrated Thermometer or Digital Temperature Probe

Step-by-Step Methodology

-

Sample Preparation:

-

Place a small amount (10-20 mg) of the compound on a clean, dry watch glass.

-